molecular formula C13H18N2O3 B1314338 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine CAS No. 67915-01-9

1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine

Cat. No. B1314338
CAS RN: 67915-01-9
M. Wt: 250.29 g/mol
InChI Key: VCCQRYRZTDOTEQ-UHFFFAOYSA-N
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Description

The name “1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine” suggests that this compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “1-(3-Hydroxyphenyl)” part indicates a phenyl (benzene) ring with a hydroxy (-OH) group at the 3rd position is attached to one of the nitrogen atoms of the piperazine ring. The “4-ethoxycarbonyl” part suggests an ethoxy carbonyl group (an ester functional group) attached to the 4th position of the piperazine ring .


Molecular Structure Analysis

Based on its name, this compound would have a complex three-dimensional structure due to the presence of the piperazine ring. The hydroxyphenyl and ethoxycarbonyl groups would likely add further complexity to the molecule’s geometry .


Chemical Reactions Analysis

Piperazine derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. They can act as bases, forming salts with acids, and can also undergo alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives are generally solid at room temperature and are soluble in water due to the presence of the polar nitrogen atoms .

Scientific Research Applications

Development of Therapeutic Agents

Research indicates the development of long-acting agents for the treatment of cocaine abuse using derivatives of piperazine compounds. Studies have synthesized and evaluated derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. These derivatives have shown significant activity at dopamine and serotonin transporters, suggesting potential therapeutic applications in substance abuse treatment (Hsin et al., 2002).

Antimicrobial Activity

Piperazine derivatives have been synthesized for antimicrobial purposes. A study involving the synthesis of new 1,2,4-Triazole derivatives, which included reactions with various ester ethoxycarbonylhydrazones and primary amines, demonstrated good to moderate antimicrobial activities against several microorganisms (Bektaş et al., 2007).

Synthesis for Prochirality

Research on the synthesis of piperazine derivatives with prochirality has been conducted. This involves substitution reactions with bromacetophenone and derivatives, providing a method that is simple, yields high returns, and could be used in commercial processes (Yu Guang-hui, 2007).

Anti-Cancer and Antiviral Activity

Studies have been conducted on the synthesis of piperazine derivatives and their potential anti-cancer and antiviral activities. For example, derivatives of 1-((2S,3S)-2-(benzyloxy)pentan-3-yl) -4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl) phenyl)-1H-1,2,4-triazol-5(4H)-one have been synthesized and evaluated for their in vitro anticancer activities against bone cancer cell lines. Molecular docking studies have also been conducted to explore potential antiviral activities (Lv et al., 2019).

Role in Opioid Receptor Antagonism

Research has discovered that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists. These compounds have shown low nanomolar potencies at μ, δ, and κ receptors, indicating their potential use in opioid receptor-related therapies (Carroll et al., 2010).

Safety And Hazards

Like all chemicals, piperazine derivatives should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The study and development of new piperazine derivatives is a vibrant field, particularly in medicinal chemistry, where they are often used as building blocks for the synthesis of pharmaceuticals .

properties

IUPAC Name

ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(17)15-8-6-14(7-9-15)11-4-3-5-12(16)10-11/h3-5,10,16H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCQRYRZTDOTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511536
Record name Ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine

CAS RN

67915-01-9
Record name Ethyl 4-(3-hydroxyphenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67915-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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